![molecular formula C12H9ClF3NO B3055907 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole CAS No. 678164-78-8](/img/structure/B3055907.png)
4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole
Overview
Description
4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Reactive Scaffolds in Synthesis
4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole and its analogs are notable for their reactivity and versatility as scaffolds in chemical synthesis. For example, 2-(Halomethyl)-4,5-diphenyloxazoles are utilized in synthetic elaboration at the 2-position, leading to the preparation of various substituted oxazoles, demonstrating the compound's utility in diverse synthetic applications (Patil & Luzzio, 2016).
Application in Antimicrobial Agents
This compound has found applications in the design and synthesis of new derivatives with potential antimicrobial properties. One study involved the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, demonstrating the compound's relevance in medicinal chemistry (Bhat et al., 2016).
Photochemistry and Vibrational Spectra Studies
The compound's derivatives are also significant in photochemistry research. Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, has been synthesized and studied for its photochemical properties. These studies provide insights into the behavior of these compounds under various light conditions (Lopes et al., 2011).
Corrosion Inhibition
Oxazole derivatives, including those related to this compound, have been evaluated as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in corrosive environments highlights their importance in industrial applications (Rahmani et al., 2018).
Total Synthesis of Complex Natural Products
These compounds are instrumental in the total synthesis of complex natural products, such as siphonazoles. The ability to synthesize these natural products showcases the compound's significance in the field of organic chemistry and drug development (Zhang & Ciufolini, 2009).
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIJRQFQVXPBCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442206 | |
Record name | 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
678164-78-8 | |
Record name | 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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